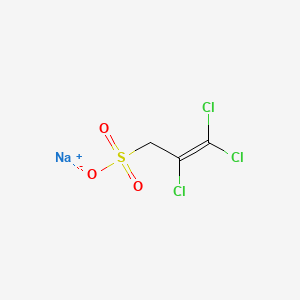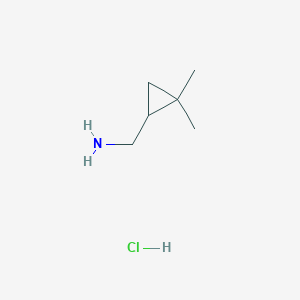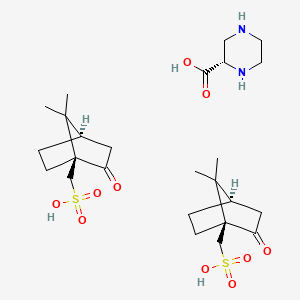![molecular formula C10H16N4 B1455375 Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine CAS No. 1250727-93-5](/img/structure/B1455375.png)
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine
Übersicht
Beschreibung
“Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine” is a chemical compound with the IUPAC name N-methyl [1- (3-pyridazinyl)-2-pyrrolidinyl]methanamine dihydrobromide . It has a molecular weight of 354.09 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The InChI code for “Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine” is 1S/C10H16N4.2BrH/c1-11-8-9-4-3-7-14 (9)10-5-2-6-12-13-10;;/h2,5-6,9,11H,3-4,7-8H2,1H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine” is a powder at room temperature . It has a molecular weight of 354.09 .Wissenschaftliche Forschungsanwendungen
Synthesis and Analysis of Heterocyclic Amines
Analytical Techniques for Heterocyclic Amines : Heterocyclic aromatic amines (HAAs), like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been studied extensively for their carcinogenic potential. Analytical techniques such as liquid and gas chromatography coupled with mass spectrometry have been developed for qualitative and quantitative analysis of PhIP and its metabolites in food products and biological samples. These techniques offer high sensitivity and selectivity, essential for understanding the biological effects and exposures of HAAs (S. F. Teunissen et al., 2010).
Formation and Mitigation of HAAs : Research on HAAs also includes studies on their formation during food processing, metabolism after dietary intake, and strategies for their mitigation. Factors influencing HAA generation include processing temperature and time, and chemical composition of meat. Studies suggest that antioxidant-rich marinades and certain processing techniques can reduce HAAs levels, highlighting the importance of controlling dietary intake of these compounds for health (Xiaoqian Chen et al., 2020).
Biological Activities and Chemical Properties
Antitubercular Activity : Pyridazinone and pyridazinone derivatives, related to the compound , have been evaluated for their antitubercular activity against various strains of Mycobacterium tuberculosis. Modifications to the isoniazid structure, incorporating pyridazinone, have shown promise for developing new anti-TB compounds (M. Asif, 2014).
Pyrrolidine in Drug Discovery : The pyrrolidine ring, part of the compound's structure, is highlighted for its versatility in drug discovery. Pyrrolidine derivatives are explored for their pharmacophore space, contribution to stereochemistry, and increased 3D coverage due to non-planarity, aiding in the development of compounds for treating human diseases (Giovanna Li Petri et al., 2021).
Safety And Hazards
Zukünftige Richtungen
The pyrrolidine ring, a key component of “Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine”, is a versatile scaffold for novel biologically active compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This suggests potential future directions for the development of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
N-methyl-1-(1-pyridazin-3-ylpyrrolidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-11-8-9-4-3-7-14(9)10-5-2-6-12-13-10/h2,5-6,9,11H,3-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUORAWUIGVUNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1C2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-](/img/structure/B1455302.png)
![2-[Cyclobutyl(methyl)amino]ethan-1-ol](/img/structure/B1455304.png)






